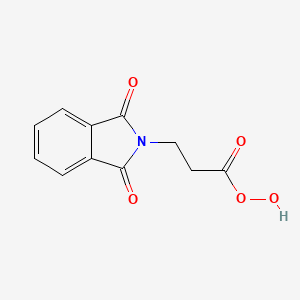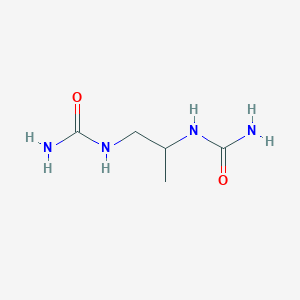
Cyclohexyl-trimethyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-trimethyl-azanium, also known as N,N,N-Trimethylcyclohexylammonium iodide, is a quaternary ammonium compound with the molecular formula C9H20IN. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]
Industrial Production Methods
Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.
Scientific Research Applications
Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used in the preparation of biological buffers and reagents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl group.
Trimethylphenylammonium iodide: Contains a phenyl group instead of a cyclohexyl group.
Cyclohexylmethylammonium iodide: Similar but has a methyl group instead of three methyl groups.
Uniqueness
Cyclohexyl-trimethyl-azanium is unique due to its combination of a quaternary ammonium group and a cyclohexyl group. This combination provides both ionic and hydrophobic interactions, making it versatile in various applications compared to its similar compounds.
Properties
CAS No. |
3237-34-1 |
|---|---|
Molecular Formula |
C9H20N+ |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
cyclohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1 |
InChI Key |
HCKMSHYCAFVSGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


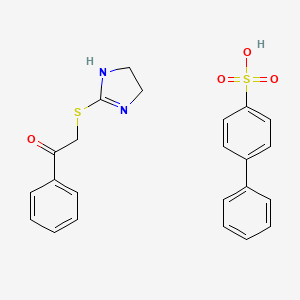
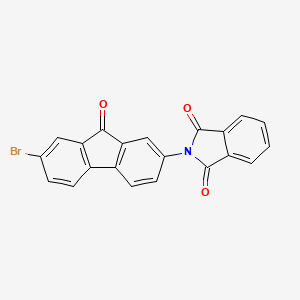


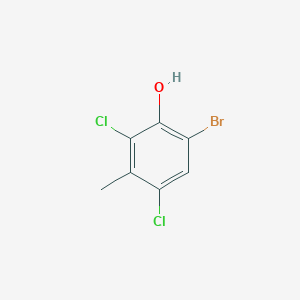
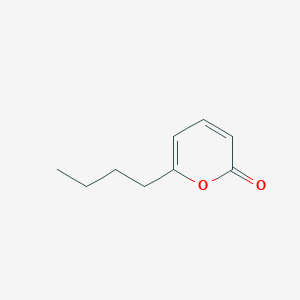
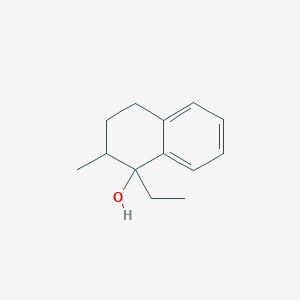
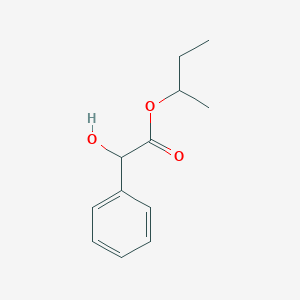
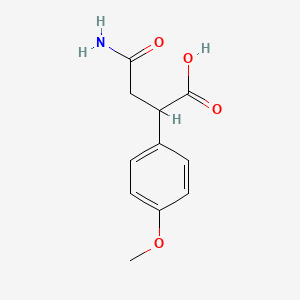
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

